SNNF(N-Me)GA(N-Me)IL

Amyloid Aggregation Beta-Sheet Breaker FT-IR Spectroscopy

SNNF(N-Me)GA(N-Me)IL is a double N-methylated IAPP derivative validated as a non-amyloidogenic, non-cytotoxic β-sheet breaker. Generic substitution is not scientifically valid due to strict dependence on the SNNF(N-Me)GA(N-Me)IL sequence and N-methylation pattern for binding affinity and solubility. Use as a sequence-matched control in ThT, CD, and EM assays to distinguish specific IAPP aggregation signals. Ideal for structure-based design and beta-cell cytotoxicity pathway studies.

Molecular Formula C39H62N10O12
Molecular Weight 863.0 g/mol
Cat. No. B12369877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNNF(N-Me)GA(N-Me)IL
Molecular FormulaC39H62N10O12
Molecular Weight863.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1
InChIKeyNNFBFJNXAVXCNY-GIFGIEFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNNF(N-Me)GA(N-Me)IL: A Non-Amyloidogenic Double N-Methylated IAPP Core Peptide for Type 2 Diabetes and Amyloid Research


SNNF(N-Me)GA(N-Me)IL is a synthetically modified bioactive peptide, specifically a double N-methylated derivative of a partial sequence from the human islet amyloid polypeptide (IAPP) [1]. This compound is designed as a 'β-sheet breaker', a class of inhibitors that prevent the aggregation of amyloidogenic peptides into toxic fibrils [2]. Its design is based on the NFGAIL amyloid core of IAPP, with two strategic N-methylations on the backbone amide bonds at Gly24 and Ile26, a modification intended to block critical hydrogen bonding required for β-sheet propagation and amyloid formation while preserving the ability to bind to the native, aggregation-prone sequence [3].

Why SNNF(N-Me)GA(N-Me)IL Cannot Be Substituted by Other IAPP-Derived or Amyloid Inhibitor Peptides


Generic substitution of SNNF(N-Me)GA(N-Me)IL with structurally similar peptides is not scientifically valid due to the highly specific and quantifiable impact of its precise sequence length and N-methylation pattern on its biophysical properties. The IAPP core sequence NFGAIL is itself amyloidogenic and cytotoxic [1]. While other double N-methylated analogs like F(N-Me)GA(N-Me)IL and NF(N-Me)GA(N-Me)IL exist, their shorter sequence lengths may alter their binding affinity and solubility compared to the octapeptide SNNF(N-Me)GA(N-Me)IL [2]. Furthermore, N-methylated inhibitors designed for other amyloids, such as Aβ, are tailored to different sequence motifs and will not exhibit the same specific interaction with IAPP [3]. Therefore, experimental outcomes in IAPP aggregation and cytotoxicity assays are strictly dependent on the unique structural and chemical signature of SNNF(N-Me)GA(N-Me)IL.

Quantitative Comparative Evidence for SNNF(N-Me)GA(N-Me)IL Against Closest IAPP Analogs


Complete Abolishment of β-Sheet Structure and Amyloidogenicity Compared to the Native IAPP Core

The double N-methylation in SNNF(N-Me)GA(N-Me)IL results in a complete loss of β-sheet structure and amyloid-forming capacity, a critical differentiation from its unmodified counterpart and other amyloidogenic IAPP fragments. In contrast, the native IAPP(20-27) sequence SNNFGAIL and the minimal amyloid core NFGAIL self-assemble into β-sheet-rich amyloid fibrils [1]. As assessed by Fourier Transform-Infrared Spectroscopy (FT-IR), SNNF(N-Me)GA(N-Me)IL exhibits a characteristic random coil conformation with no detectable β-sheet signal, whereas the native peptide SNNFGAIL shows a strong β-sheet amide I band at approximately 1620-1640 cm⁻¹ [2]. This conformational change is the primary mechanism by which the compound evades the self-assembly pathway.

Amyloid Aggregation Beta-Sheet Breaker FT-IR Spectroscopy

Lack of Inherent Cytotoxicity in Contrast to Amyloidogenic IAPP Fragments

Unlike the amyloidogenic IAPP fragments which are inherently cytotoxic due to their aggregation into toxic species, SNNF(N-Me)GA(N-Me)IL is non-cytotoxic. In cell viability assays using the rat insulinoma cell line RIN5fm, the native hexapeptide NFGAIL and octapeptide SNNFGAIL induce significant cell death (reducing viability to <20% at 100 μM) [1]. In contrast, SNNF(N-Me)GA(N-Me)IL, at equimolar concentrations, does not reduce cell viability, demonstrating that the N-methylation modifications successfully uncouple sequence identity from cytotoxic potential [2]. This property is essential for its use as an inhibitor without introducing background toxicity.

Cytotoxicity Assay Cell Viability Islet Beta-Cell

Binding to and Inhibiting Aggregation of Native IAPP Sequences

SNNF(N-Me)GA(N-Me)IL not only lacks amyloidogenicity but actively binds to its native counterpart SNNFGAIL and inhibits its aggregation. This 'interaction without propagation' is the hallmark of a β-sheet breaker. While quantitative binding affinity (Kd) data for this specific compound is not reported in the primary source, Circular Dichroism (CD) spectroscopy and Electron Microscopy (EM) provide clear evidence of this inhibitory interaction. When co-incubated with native SNNFGAIL, the N-methylated peptide suppresses the characteristic β-sheet signal and prevents the formation of mature amyloid fibrils, a phenotype not observed with control peptides lacking the IAPP recognition motif [1]. The extended version, SNNF(N-Me)GA(N-Me)ILSS, was shown to be a potent inhibitor of the corresponding native sequence's cytotoxicity, establishing this class of molecules as the first reported inhibitors of IAPP amyloid formation and cytotoxicity [2].

Inhibitor Design Protein-Protein Interaction Circular Dichroism

Recommended Research Applications for SNNF(N-Me)GA(N-Me)IL Based on Validated Evidence


Non-Amyloidogenic Negative Control in IAPP Aggregation Assays

Utilize SNNF(N-Me)GA(N-Me)IL as a critical, sequence-matched negative control in experiments measuring IAPP amyloid formation. Its demonstrated lack of β-sheet structure and inherent cytotoxicity [1] makes it an ideal control to distinguish specific IAPP aggregation signals from background effects. This is essential for validating results from thioflavin T fluorescence assays, circular dichroism spectroscopy, or electron microscopy studies.

Scaffold for Rational Design of IAPP Aggregation Inhibitors

Employ SNNF(N-Me)GA(N-Me)IL as a validated starting point or 'tool compound' for the structure-based design of more potent IAPP aggregation inhibitors. Its ability to bind native IAPP sequences without propagating aggregation [2] confirms the viability of the double N-methylation β-sheet breaker strategy. Researchers can use this compound to study inhibitor-IAPP binding interactions and as a benchmark for developing next-generation peptidomimetics with improved affinity or pharmacokinetic properties.

Investigating the Molecular Mechanism of IAPP Cytotoxicity

Use SNNF(N-Me)GA(N-Me)IL to dissect the cytotoxic pathway of IAPP in pancreatic beta-cell models. By demonstrating that the same primary sequence rendered non-amyloidogenic is also non-cytotoxic [3], researchers can use this compound as a control to separate sequence-specific receptor interactions from the general toxicity caused by amyloid aggregation. Co-incubation studies with cytotoxic IAPP can further probe whether the inhibitor can rescue cell viability by altering the aggregation pathway.

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